2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrazole ring with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This reaction is often carried out under solvent-free conditions using either conventional or microwave heating to enhance efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to scale up the synthesis process. These methods aim to minimize environmental impact and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce dihydrochromene derivatives.
Scientific Research Applications
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Trifluoromethyl-pyrazole derivatives: These compounds have the trifluoromethyl-pyrazole moiety and are studied for their pharmacological properties.
Uniqueness
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in compounds with only one of these moieties.
Properties
Molecular Formula |
C16H13F3N2O3 |
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Molecular Weight |
338.28 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)14-11(8-20-21-14)5-6-23-15(22)12-7-10-3-1-2-4-13(10)24-9-12/h1-4,7-8H,5-6,9H2,(H,20,21) |
InChI Key |
XQWCJKLLWKPDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=C(NN=C3)C(F)(F)F |
Origin of Product |
United States |
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